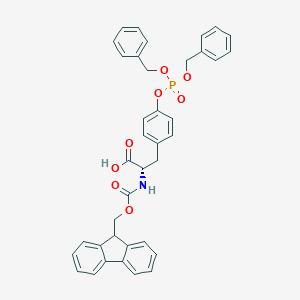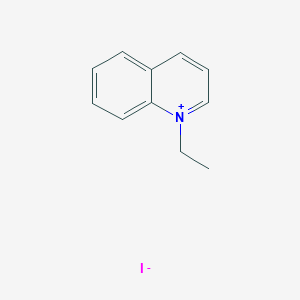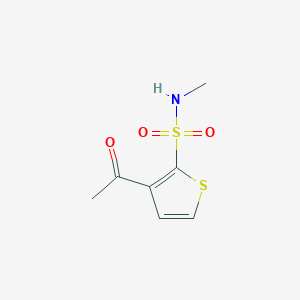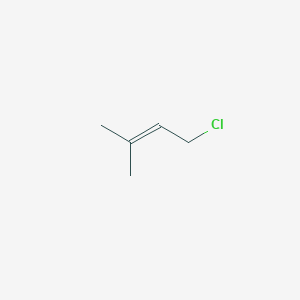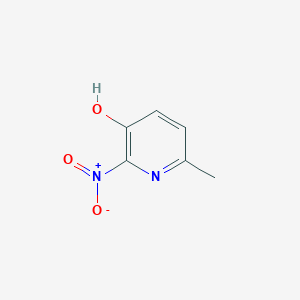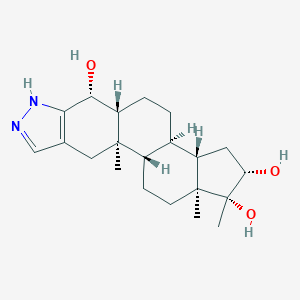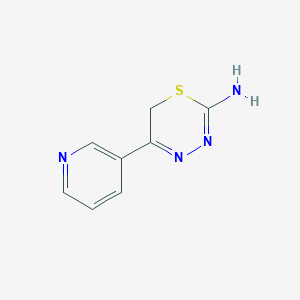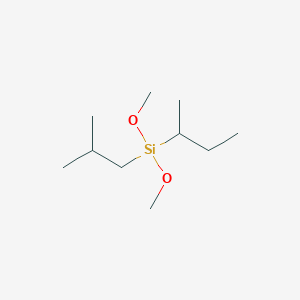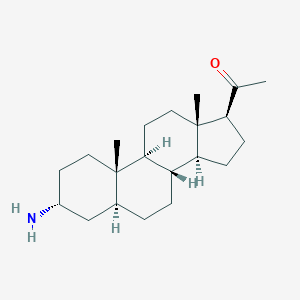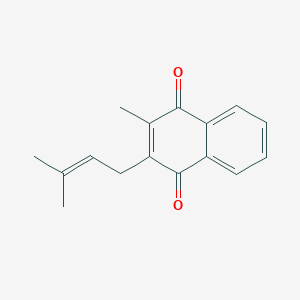
1-Phenylpropan-1,2-diol
Übersicht
Beschreibung
1,2-Propanediol, 1-phenyl- is a natural product found in Peniophora polygonia with data available.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
„1-Phenylpropan-1,2-diol“ wird als Reagenz in der pharmazeutischen Chemie verwendet. Es wird insbesondere bei der Synthese von Nor(Pseudo)ephedrin-verwandten Verbindungen eingesetzt, die für die Herstellung von abschwellenden Mitteln und Bronchodilatatoren von Bedeutung sind .
Organische Synthese
In der organischen Chemie dient diese Verbindung als vielseitiger Baustein. Sie ist an selektiven Nosylierungen an primären Alkoholen, Diisopropylamin-Substitutionen und Friedel-Crafts-Alkylierungsreaktionen beteiligt. Diese Reaktionen sind entscheidend für die Herstellung komplexer organischer Moleküle mit potentiellen Anwendungen in verschiedenen chemischen Industrien .
Materialwissenschaft
Die Rolle der Verbindung in der Materialwissenschaft ist aus den Suchergebnissen weniger deutlich. Ihre Derivate, wie z. B. „1-Phenyl-1,2-propandiol“, wurden jedoch auf enantioselektive Hydrierung über Pt-Kolloiden untersucht, was eine wichtige Reaktion bei der Entwicklung neuer Materialien und Katalysatoren ist .
Wirkmechanismus
Target of Action
It is known to be involved in enzymatic reactions, particularly with alcohol dehydrogenase (adh) and ω-transaminase (ωta) .
Mode of Action
1-Phenylpropane-1,2-diol typically exhibits the typical properties of alcohols in chemical reactions, such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .
Biochemical Pathways
1-Phenylpropane-1,2-diol is involved in a multi-enzymatic synthesis process. The compound is obtained from trans- or cis-β-methylstyrene by combining a styrene monooxygenase with epoxide hydrolases . This process involves the combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase to create a redox-neutral network .
Result of Action
The result of the action of 1-Phenylpropane-1,2-diol is the production of phenylpropanolamines (PPAs) in high optical purities (er and dr up to >99.5%) and analytical yields (up to 95%) .
Action Environment
The action of 1-Phenylpropane-1,2-diol can be influenced by various environmental factors. For instance, its solubility in water and most organic solvents, such as alcohols, ethers, and ketones, can affect its action .
Biochemische Analyse
Biochemical Properties
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde . The enzymes involved in this process include benzoylformate decarboxylase (BFD), alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and formate dehydrogenase (FDH) .
Cellular Effects
It has been used in the synthesis of (1S,2S)-1-Phenylpropane-1,2-diol, which has been studied for its effects on cells
Molecular Mechanism
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .
Temporal Effects in Laboratory Settings
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process has been optimized to achieve a 100% yield of vic 1,2-diol .
Metabolic Pathways
It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .
Eigenschaften
IUPAC Name |
1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883760 | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-09-0 | |
| Record name | 1-Phenyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxy-1-phenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
